N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom, and a triazine ring, which is a six-membered ring with three nitrogen atoms. Both of these structures are aromatic and can participate in pi-pi stacking interactions. The compound also contains dimethylamino groups, which can act as electron donors, and a carboxamide group, which can act as a hydrogen bond donor and acceptor .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a triazine derivative. The dimethylamino groups could potentially be introduced using reagents such as dimethylamine or a dimethylamine derivative .Molecular Structure Analysis
The molecular structure of the compound would be influenced by the aromaticity of the pyridine and triazine rings, the electron-donating properties of the dimethylamino groups, and the ability of the carboxamide group to form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the dimethylamino groups could be protonated under acidic conditions, or they could act as nucleophiles in reactions with suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic and dimethylamino groups .Scientific Research Applications
Polymer Chemistry and Drug Delivery
By incorporating this compound into polymer matrices, researchers can create stimuli-responsive materials. For instance, it could be part of a pH- or temperature-sensitive nanogel for drug delivery. The compound’s unique properties may allow controlled release of therapeutic agents in response to specific environmental cues .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-20(2)14-17-11(18-15(19-14)21(3)4)9-16-12(23)10-7-6-8-22(5)13(10)24/h6-8H,9H2,1-5H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCULRNHRDZDNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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